molecular formula C13H20N4 B11424615 4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide

4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide

Cat. No.: B11424615
M. Wt: 232.32 g/mol
InChI Key: KEIYVAHWEKWRMG-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylphenyl group and a carboximidamide group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylphenylamine and piperazine.

    Formation of Intermediate: The 2,5-dimethylphenylamine is reacted with piperazine under controlled conditions to form an intermediate compound.

    Carboximidamide Formation: The intermediate is then treated with cyanamide or a similar reagent to introduce the carboximidamide group.

The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are explored for their potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dimethylphenyl)piperazine-1-carboximidamide: Similar in structure but with a different substitution pattern on the phenyl ring.

    4-(2,6-Dimethylphenyl)piperazine-1-carboximidamide: Another isomer with different methyl group positions.

    4-(2,5-Dimethylphenyl)piperazine-1-carbothioamide: Contains a carbothioamide group instead of a carboximidamide group.

Uniqueness

4-(2,5-Dimethylphenyl)piperazine-1-carboximidamide is unique due to its specific substitution pattern and functional groups, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dimethylphenyl group and the carboximidamide group can confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)piperazine-1-carboximidamide

InChI

InChI=1S/C13H20N4/c1-10-3-4-11(2)12(9-10)16-5-7-17(8-6-16)13(14)15/h3-4,9H,5-8H2,1-2H3,(H3,14,15)

InChI Key

KEIYVAHWEKWRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=N)N

Origin of Product

United States

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